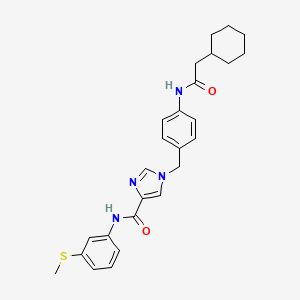

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

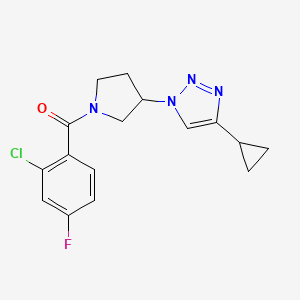

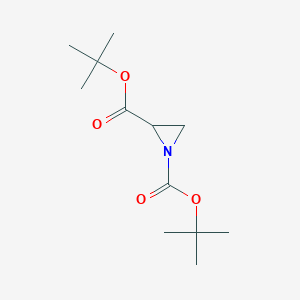

The compound "1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that features an imidazole core, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This core is substituted with various functional groups that include an acetamide, a benzyl group, and a methylthio phenyl group. Imidazole derivatives are known for their biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using one-pot methods. For instance, an ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized using a one-pot nitro reductive cyclization method, which could potentially be adapted for the synthesis of the compound . The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, and their analysis often requires advanced techniques such as single-crystal X-ray studies or NMR spectroscopy. For example, the crystal structure of a related imidazole derivative was determined to be in the monoclinic system with molecules linked by intermolecular hydrogen bonds . Additionally, the direction of substitution on the imidazole ring can be determined using 1H-1H two-dimensional NMR spectroscopy, as demonstrated in the benzylation of a substituted imidazole .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and functionalization. The ambidentate nature of imidazoles allows for substitution at different nitrogen atoms, as seen in the benzylation reaction where substitution occurs at the N(1) atom . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding, can affect the compound's solubility and crystallization behavior . Theoretical studies, including density functional theory (DFT), can be used to predict and optimize the structural properties of these compounds . The presence of various functional groups also imparts specific chemical properties, which can be exploited in the design of compounds with desired biological activities.

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor properties. Research suggests that certain imidazole derivatives, including compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, show promising results in preclinical testing, indicating potential as antitumor drugs (Iradyan et al., 2009).

Imidazole in Central Nervous System Drugs

Literature suggests that imidazole derivatives, including specific benzimidazoles and imidazothiazoles, hold potential in the treatment of central nervous system (CNS) diseases. The incorporation of imidazole rings in drug structures is associated with CNS penetrability and activity, highlighting their significance in developing more potent CNS drugs (Saganuwan, 2020).

Cytochrome P450 Inhibition

Imidazole derivatives are also notable for their role as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for assessing the involvement of various CYP isoforms in drug metabolism, thereby predicting potential drug-drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-33-23-9-5-8-22(15-23)29-26(32)24-17-30(18-27-24)16-20-10-12-21(13-11-20)28-25(31)14-19-6-3-2-4-7-19/h5,8-13,15,17-19H,2-4,6-7,14,16H2,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZWKNPDGIGYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)